N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-(propan-2-yl)phenylamine under specific conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction conditions include maintaining a temperature of around 80-100°C and using a suitable solvent such as dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters are optimized to achieve maximum efficiency, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves the inhibition of specific enzymes, such as cyclooxygenases, which play a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
- N-(4-{[2-(propan-2-yl)phenyl]amino}methyl)phenyl]acetamide
- N-(4-{[2,6-dimethoxy-4-pyrimidinyl]amino}sulfonyl}phenyl)acetamide
- N-(4-{[2,5-dimethoxy-benzylidene]-amino}-phenyl)-acetamide
Comparison: N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and better stability under various conditions .
Properties
IUPAC Name |
N-[4-[(2-propan-2-ylphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)16-6-4-5-7-17(16)19-23(21,22)15-10-8-14(9-11-15)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFNRKXGZDSRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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